2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
Description
Properties
Molecular Formula |
C17H16N4O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16N4O2S/c1-23-13-8-6-12(7-9-13)10-18-21-16(22)11-24-17-19-14-4-2-3-5-15(14)20-17/h2-10H,11H2,1H3,(H,19,20)(H,21,22)/b18-10+ |
InChI Key |
DHJZAXSEIXJAEQ-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Mercaptobenzimidazole
The synthesis begins with the cyclization of o-phenylenediamine (0.1 mol, 10.8 g) with carbon disulfide (0.1 mol, 6.19 mL) in a mixture of ethanol (100 mL) and water (15 mL) containing potassium hydroxide (0.1 mol, 5.65 g). The reaction is refluxed for 3 hours, followed by charcoal treatment to remove impurities. Acidification with dilute acetic acid precipitates 2-mercaptobenzimidazole as white crystals, which are recrystallized from ethanol to achieve a 73% yield (melting point: 300–305°C).
Key Reaction Parameters:
Synthesis of Ethyl (1H-Benzimidazol-2-ylsulfanyl) Acetate
2-Mercaptobenzimidazole (0.03 mol, 4.5 g) is dissolved in ethanol (60 mL) with potassium hydroxide (0.03 mol, 1.68 g) and heated to 78–80°C. Ethyl chloroacetate (0.03 mol, 3.66 mL) is added dropwise, initiating an exothermic reaction. After stirring at 25–30°C for 18 hours, the mixture is poured into ice-water to precipitate the product. Recrystallization from water yields ethyl (1H-benzimidazol-2-ylsulfanyl) acetate (62% yield, melting point: 102–105°C).
Mechanistic Insight:
The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of ethyl chloroacetate.
Synthesis of 2-(1H-Benzimidazol-2-ylsulfanyl)acetohydrazide
Ethyl (1H-benzimidazol-2-ylsulfanyl) acetate (0.004 mol, 2 g) is refluxed with hydrazine hydrate (0.01 mol, 3 mL) in ethanol (60 mL) for 6 hours. The resulting 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide is isolated by ice-water quenching and recrystallized from water (60–70% yield, melting point: 180–185°C).
Critical Considerations:
Synthesis of 4-Methoxybenzaldehyde
4-Methoxybenzaldehyde, a key precursor, is synthesized via catalytic oxidation of 4-methoxytoluene using Mn-based catalysts under electrolytic conditions. Alternative methods include the Oppenauer oxidation of 4-methoxybenzyl alcohol or plant extraction.
Industrial-Scale Production:
-
Electrolytic Method: Utilizes MnSO₄/H₂SO₄ electrolyte with a Pb anode, achieving >80% yield.
-
Catalytic Oxidation: Employs NaY zeolite and Turkey red oil at 160°C for 3 hours (96.3% yield).
Condensation to Form the Target Compound
Schiff Base Formation
2-(1H-Benzimidazol-2-ylsulfanyl)acetohydrazide (0.009 mol, 2 g) is condensed with 4-methoxybenzaldehyde (0.009 mol, 1.36 g) in ethanol (10 mL) containing glacial acetic acid (4–6 drops). The mixture is refluxed for 8 hours, cooled, and poured into ice-water to precipitate the product. Recrystallization from chloroform yields the title compound (60–70% yield).
Optimization Strategies:
-
Acid Catalyst: Glacial acetic acid facilitates imine formation by protonating the carbonyl oxygen.
-
Solvent Choice: Ethanol balances solubility and reflux temperature (78°C), minimizing side reactions.
Characterization Data
Spectroscopic Analysis
Elemental Analysis
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 10 minutes) reduces reaction time for hydrazide formation and Schiff base condensation, achieving comparable yields (65–70%) to conventional methods.
Solvent-Free Conditions
Grinding 2-mercaptobenzimidazole with ethyl chloroacetate in the presence of K₂CO₃ at 60°C for 2 hours affords the ethyl ester in 68% yield, eliminating solvent use.
Table 1: Summary of Synthetic Steps
Table 2: Comparison of 4-Methoxybenzaldehyde Synthesis Methods
Chemical Reactions Analysis
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction between benzimidazole derivatives and hydrazones, often employing methods such as the Claisen-Schmidt condensation. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry are routinely used to confirm the structure and purity of the synthesized compounds .
Antimicrobial Properties
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide showed effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents .
Anticancer Effects
The compound has been investigated for its anticancer properties, particularly in the context of chemotherapy-induced side effects. A study highlighted its mucoprotective effects against methotrexate-induced intestinal mucositis, indicating that it could serve as an adjunct therapy in cancer treatment to mitigate gastrointestinal toxicity .
Antioxidant Activity
Benzimidazole derivatives have also been studied for their antioxidant properties. The presence of the benzimidazole moiety is associated with scavenging free radicals, which may contribute to their protective effects against oxidative stress-related diseases .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole ring can intercalate with DNA, while the hydrazide moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Electron-donating groups (e.g., methoxy) generally facilitate higher yields compared to bulky or electron-withdrawing groups (e.g., nitro ).
- Structural Complexity : The addition of a pyrrolidinyl group (Compound 9 ) reduces yield (73%) compared to simpler arylidenes (e.g., 4-fluorophenyl, 72% ), likely due to steric hindrance.
Physical and Spectral Properties
- Melting Points : Methoxy-substituted derivatives (e.g., Compound 9 ) exhibit higher melting points (236–237°C) than fluorinated analogs, suggesting stronger intermolecular interactions (e.g., hydrogen bonding via methoxy groups).
- Solubility: The 4-methoxy group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to halogenated derivatives (e.g., 4-chloro , 4-fluoro ), which may aggregate due to hydrophobicity.
- Spectral Data :
2.3.1. Antimicrobial Activity
- Hydrazone114 (4-Fluorophenyl) : Exhibits MIC values of 13.3 µM (E. coli) and 26.6 µM (K. pneumoniae) .
Inference : The target compound’s 4-methoxy group may reduce antimicrobial potency compared to 4-fluoro analogs due to decreased electrophilicity.
2.3.2. Anticancer and Signaling Pathway Modulation
- N′-Benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide : Inhibits Akt (IC₅₀ = 0.50 µg/mL) in 5RP7 fibroblast cells .
- Fluorinated Hydrazones : Suppress EGFR/PI3K/Akt phosphorylation in prostate cancer cells .
Hypothesis : The target compound’s benzimidazole core may enhance DNA intercalation or kinase inhibition compared to pyrimidine-based analogs.
2.3.3. Anti-Inflammatory Activity
- Diclofenac Hydrazones : Compound 6 (4-chlorophenyl) shows 80% yield and marked COX-1 inhibition.
- Methoxy-Substituted Hydrazones : Derivatives like 3f (93% yield) exhibit structural stability but require further bioactivity profiling.
Comparison : The target compound’s methoxy group may confer COX-2 selectivity, analogous to NSAID scaffolds .
Mechanistic and Functional Group Insights
- Electron-Donating vs. Withdrawing Groups :
- Heterocyclic Variations :
- Benzimidazole vs. Purine ( ): Benzimidazole derivatives may exhibit superior DNA binding, while purine analogs target nucleotide metabolism.
Biological Activity
The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic molecule that features a benzimidazole moiety, a methoxy-substituted phenyl group, and hydrazide functionality. This structural configuration is significant because it combines the biological activity of benzimidazole derivatives with the reactivity of hydrazones, potentially leading to diverse pharmacological effects.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 368.46 g/mol. The presence of the benzimidazole ring is particularly noteworthy, as it is known for its broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research has shown that compounds containing benzimidazole and hydrazone functionalities exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of benzimidazole can effectively inhibit various Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Structure | Biological Activity |
|---|---|---|
| 1H-Benzimidazole | Benzimidazole | Antimicrobial, Anticancer |
| Thiosemicarbazone Derivatives | Thiosemicarbazone | Antibacterial, Antifungal |
| Methoxybenzaldehyde Derivatives | Methoxybenzaldehyde | Antioxidant, Antimicrobial |
The compound in focus has shown promising results against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ampicillin and ciprofloxacin .
Anticancer Properties
Benzimidazole derivatives are recognized for their anticancer activities. They have been reported to target various cellular mechanisms involved in cancer progression. For instance, certain derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription in cancer cells. The incorporation of methoxy groups in the phenyl ring enhances the anticancer efficacy by improving solubility and bioavailability .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors due to its structural features. Binding affinity studies using techniques like molecular docking and surface plasmon resonance could elucidate these interactions further .
Case Studies
Several studies have documented the biological activity of similar compounds:
- Antimicrobial Evaluation : A series of benzimidazole derivatives were synthesized and tested against various bacterial strains. Compounds demonstrated MIC values significantly lower than those of conventional antibiotics, indicating superior antimicrobial activity .
- Anticancer Activity : Research indicated that specific benzimidazole derivatives exhibited cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Q & A
Basic Synthesis and Characterization
Q: What is the optimal synthetic route for preparing 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide? A: The compound is synthesized via a two-step process:
Hydrazide Formation : React 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid derivatives with hydrazine hydrate in ethanol under reflux (4–6 hours), monitored by TLC (chloroform:methanol, 7:3) .
Schiff Base Condensation : Condense the hydrazide intermediate with 4-methoxybenzaldehyde in ethanol, catalyzed by glacial acetic acid, under reflux (2–4 hours). The product is purified via recrystallization (methanol or ethanol) and characterized by , , and IR spectroscopy to confirm imine bond formation (C=N stretch at ~1600 cm) .
Advanced Synthesis: Resolving Contradictions in Yield and Purity
Q: How can researchers address discrepancies in reported yields (e.g., 60–73%) and purity for similar benzimidazole-hydrazide derivatives? A: Key variables to optimize:
- Catalyst : Use glacial acetic acid (1–2 drops) to enhance imine formation efficiency .
- Solvent : Absolute ethanol minimizes side reactions compared to aqueous mixtures .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) after recrystallization to remove unreacted aldehydes or hydrazide intermediates .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (<0.4% deviation) .
Biological Activity: Mechanism of Action in Cancer Models
Q: What methodologies are recommended to evaluate this compound’s anticancer activity and underlying mechanisms? A:
- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., PC3 prostate, NSCLC) at concentrations 1–100 µM, with cisplatin as a positive control .
- Mechanistic Studies :
- Selectivity : Compare cytotoxicity in non-cancerous cell lines (e.g., HEK293) to determine therapeutic index .
Antimicrobial Activity: Experimental Design for Structure-Activity Relationships (SAR)
Q: How can structural modifications enhance antimicrobial potency against Gram-positive bacteria? A:
- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 4-fluoro in analogs from Yadav et al., which showed 9× activity against S. aureus) .
- Bioisosteric Replacement : Substitute the benzimidazole core with 1,3,4-oxadiazole (improves membrane penetration) .
- Testing Protocol :
Computational and Spectroscopic Analysis
Q: What computational tools and spectroscopic techniques validate the compound’s tautomeric forms? A:
- DFT Calculations : Optimize E/Z imine configurations at B3LYP/6-31G(d) level (energy differences <2 kcal/mol suggest tautomer coexistence) .
- : Look for downfield shifts at δ 8.3–8.5 ppm (C=N-H in enol form) and δ 11.2–11.5 ppm (N-H in hydrazone form) .
- X-ray Crystallography : Resolve single crystals (grown in DMSO/ethanol) to confirm the dominant tautomer .
Toxicity and Pharmacokinetic Profiling
Q: What strategies improve bioavailability and reduce toxicity in preclinical models? A:
- Lipinski’s Rule Compliance : Confirm logP <5, molecular weight <500 Da (current structure: MW ~400 Da, logP ~2.1) .
- Metabolic Stability : Test hepatic microsome clearance (human/rat) with LC-MS quantification .
- Acute Toxicity : Conduct OECD 423 assays in rodents (dose range 50–2000 mg/kg) to determine LD .
Data Contradiction: Discrepancies in Anti-Inflammatory vs. Cytotoxic Effects
Q: How to reconcile studies showing anti-inflammatory (COX-1 inhibition) and cytotoxic (apoptosis) effects? A:
- Dose-Dependent Effects : Test low doses (1–10 µM) for COX-1 inhibition (via ELISA) and high doses (>50 µM) for cytotoxicity .
- Pathway Crosstalk : Use RNA-seq to identify overlapping targets (e.g., NF-κB modulation in both inflammation and apoptosis) .
Advanced SAR: Role of the Methoxyphenyl Group
Q: How does the 4-methoxyphenyl substituent influence bioactivity compared to other aryl groups? A:
- Electron-Donating Effects : The methoxy group enhances π-stacking with DNA/target proteins (confirmed by docking studies on Akt, RMSD <2.0 Å) .
- Comparative Assays : Synthesize analogs with 4-NO, 4-Cl, or 4-OH substituents. The 4-methoxy analog in Somagond et al. showed optimal balance of solubility and potency .
Scale-Up Challenges
Q: What are critical considerations for scaling synthesis from mg to gram scale? A:
- Reagent Stoichiometry : Maintain 1:1.2 hydrazide:aldehyde ratio to avoid excess aldehyde side products .
- Solvent Recovery : Use rotary evaporation for ethanol reuse (≥90% recovery) .
- Quality Control : Implement in-process NMR (e.g., ReactIR) to monitor imine formation in real time .
Interdisciplinary Applications: Material Science
Q: Can this compound serve as a ligand for metal complexes in catalysis or materials? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
